molecular formula C8H10F2N2S2 B14186568 1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]- CAS No. 848412-46-4

1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]-

Cat. No.: B14186568
CAS No.: 848412-46-4
M. Wt: 236.3 g/mol
InChI Key: QUJGXIHLNMAOGI-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 1,2,4-thiadiazole derivatives typically involves the formation of the thiadiazole ring through cyclization reactions. One common method is the oxidative S-N bond formation of imidoyl thioureas mediated by phenyliodine (III) bis(trifluoroacetate) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted thiadiazole derivatives.

Scientific Research Applications

1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]- involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]- can be compared with other thiadiazole derivatives, such as:

The uniqueness of 1,2,4-thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]- lies in its specific functional groups, which confer distinct chemical and biological properties, making it suitable for a wide range of applications.

Properties

CAS No.

848412-46-4

Molecular Formula

C8H10F2N2S2

Molecular Weight

236.3 g/mol

IUPAC Name

5-(6,6-difluorohex-5-enylsulfanyl)-1,2,4-thiadiazole

InChI

InChI=1S/C8H10F2N2S2/c9-7(10)4-2-1-3-5-13-8-11-6-12-14-8/h4,6H,1-3,5H2

InChI Key

QUJGXIHLNMAOGI-UHFFFAOYSA-N

Canonical SMILES

C1=NSC(=N1)SCCCCC=C(F)F

Origin of Product

United States

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